molecular formula C38H64N10O14 B10828805 Davunetide acetate

Davunetide acetate

货号: B10828805
分子量: 885.0 g/mol
InChI 键: FKFJZZGKZSKPFE-XVHDDEJMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 达维奈肽 (乙酸盐) 通过固相肽合成合成,这是一种常用于生产肽的方法。该过程涉及将受保护的氨基酸依次添加到固定在固体树脂上的生长肽链上。 然后将肽从树脂上裂解并脱保护,得到最终产物 .

工业生产方法: 达维奈肽 (乙酸盐) 的工业生产遵循类似的合成路线,但规模更大。 该过程针对效率和产量进行了优化,确保生产出适用于临床使用的纯度高的肽 .

化学反应分析

反应类型: 达维奈肽 (乙酸盐) 在其合成过程中主要经历肽键的形成和裂解反应。 在正常生理条件下,它通常不会发生氧化、还原或取代反应 .

常见试剂和条件:

形成的主要产物: 形成的主要产物是完全合成和脱保护的肽,即达维奈肽 (乙酸盐) .

生物活性

Davunetide acetate, also known as AL-108 or NAPVSIPQ, is a neuroprotective peptide derived from the activity-dependent neuroprotective protein (ADNP). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases due to its ability to stabilize microtubules and modulate tau phosphorylation. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.

Microtubule Stabilization : Davunetide promotes the assembly of tubulin, which is crucial for microtubule stability. In cell-free assays, it has been shown to enhance tubulin polymerization at concentrations as low as 1 fM . This stabilization is particularly important in neurons, where microtubules play a vital role in maintaining cell structure and intracellular transport.

Tau Phosphorylation : The compound has demonstrated the ability to reduce tau phosphorylation, a hallmark of several neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP) . By mitigating tau pathology, davunetide may help preserve cognitive function and neuronal integrity.

Efficacy in Clinical Studies

Davunetide has been evaluated in various clinical trials for its efficacy and safety. Below is a summary of key findings from notable studies:

Study Population Dosage Duration Primary Outcomes Results
Phase 2/3 Trial for PSP Patients with PSP30 mg intranasally twice daily52 weeksPSP Rating Scale (PSPRS), Schwab and England ADL ScaleNo significant difference in PSPRS or SEADL between davunetide and placebo groups; nasal adverse events were more frequent in the davunetide group.
Amnestic Mild Cognitive Impairment Individuals with amnestic MCIIntranasal administration (exact dosage not specified)12 weeksAttention and working memory testsSuggested potential treatment benefit on cognitive functions; however, further studies are needed.

Case Studies

  • Amyotrophic Lateral Sclerosis (ALS) : In a transgenic mouse model of ALS (SOD1G93A), davunetide administration improved survival rates when given at a dosage of 10 µg per animal. The study indicated that davunetide could counteract cytotoxicity induced by various neurotoxic agents .
  • Diabetic Retinopathy Model : In an experiment involving streptozotocin-induced diabetic rats, intravitreal administration of davunetide significantly inhibited increases in cleaved caspase-3 levels, a marker of apoptosis, while enhancing Bcl-2 levels, which are associated with cell survival .

Safety Profile

The safety profile of davunetide has been assessed across various studies. Most adverse events reported were mild to moderate, primarily involving nasal discomfort and epistaxis during intranasal administration. Serious adverse events were comparable between treatment and placebo groups, suggesting that davunetide is generally well-tolerated .

属性

分子式

C38H64N10O14

分子量

885.0 g/mol

IUPAC 名称

acetic acid;(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C36H60N10O12.C2H4O2/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49;1-2(3)4/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58);1H3,(H,3,4)/t18-,19-,20-,21-,22-,23-,24-,27-,28-;/m0./s1

InChI 键

FKFJZZGKZSKPFE-XVHDDEJMSA-N

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N.CC(=O)O

规范 SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N.CC(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。